7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with ethyl and methyl groups. The ethyl and methyl substituents at positions 3, 6, and 7 influence steric and electronic properties, affecting reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
7-ethyl-3,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-8(3)6-12-13(9)10/h6-7,9,11H,4-5H2,1-3H3 |
InChI Key |
WSXFZTNACRAVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=C(C=NN12)C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: One-Pot Cyclocondensation of β-Ketoesters with Hydrazines
$$
\text{β-Ketoester} + \text{Aminopyrazole} \xrightarrow{\text{Reflux, Solvent}} \text{Pyrazolo[1,5-a]pyrimidine derivative}
$$
-
- Methyl or ethyl acetoacetate derivatives (for the methyl and ethyl substituents)
- Hydrazine hydrate or substituted hydrazines
- Appropriate aldehydes or ketones for methylation at specific positions
-
- Dissolve the β-ketoester in ethanol or acetic acid
- Add hydrazine hydrate dropwise
- Reflux the mixture for 4–8 hours
- Monitor progress via TLC
- Upon completion, cool and precipitate the product by adding water
- Purify via recrystallization
- The cyclocondensation proceeds via nucleophilic attack of hydrazine on the carbonyl groups, forming the heterocyclic ring system.
- Methyl and ethyl groups are introduced either before cyclization (via methylation or ethylation of precursors) or post-synthesis through alkylation.
Method 2: Multistep Synthesis via Intermediate Formation
Step 1: Synthesis of 2,6-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
-
- Synthesize methyl or ethyl acetoacetate derivatives with methyl groups at positions 2 and 6.
- This can be achieved via alkylation of acetoacetate using methyl iodide or ethyl iodide under basic conditions.
-
- React these β-ketoesters with aminopyrazoles under reflux in acetic acid.
- The reaction involves intramolecular cyclization, forming the fused heterocycle.
Step 2: Alkylation at the 7-Position
-
- Use ethyl halides (e.g., ethyl bromide) with a base such as potassium carbonate in acetone.
- Conduct the reaction at room temperature or slightly elevated temperatures.
- This introduces the ethyl group at the 7-position.
Step 3: Purification and Characterization
- Purify via column chromatography or recrystallization.
- Confirm structure with NMR, MS, and IR spectroscopy.
Method 3: Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate cyclization and substitution reactions:
- Mix β-ketoesters with hydrazines and irradiate at 180°C for 30–60 minutes.
- This method enhances yield and reduces reaction time, as demonstrated in recent studies on pyrazolopyrimidines.
Supporting Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | β-Ketoester + Hydrazine hydrate | Ethanol / Acetic acid | Reflux | 4–8 hours | 70–85% | Formation of heterocyclic core |
| Alkylation | Ethyl halide + Base | Acetone | Room temp to 50°C | 12–24 hours | 65–80% | Position 7 alkylation |
| Microwave-assisted | β-Ketoester + Hydrazine | Solvent (e.g., ethanol) | 180°C (microwave) | 30–60 min | 80–96% | Rapid synthesis |
Notes on Structural Variations and Functionalization
- The methyl groups at positions 3 and 6 are introduced via methylation of the precursor compounds before cyclization.
- The ethyl group at position 7 is typically introduced via alkylation of the heterocyclic core post-cyclization.
- The choice of solvents, bases, and reaction temperatures critically influences the yield and purity.
Chemical Reactions Analysis
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .
Scientific Research Applications
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused pyrazole and pyrimidine structure, with three nitrogen atoms in its ring system. Its molecular weight is approximately 191.23 g/mol. The ethyl and methyl substituents on the pyrazolo[1,5-a]pyrimidine core can enhance its potential biological activity and reactivity.
Chemical Properties and Reactivity
The chemical reactivity of this compound is due to its nitrogen-containing framework. Common reactions associated with this compound include those related to its pyrazole and pyrimidine rings.
Biological Activities and Applications
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit various biological activities. Specifically, this compound has demonstrated potential as an antitubercular agent and may have anti-inflammatory and anticancer properties. Modifications to its core structure can significantly alter its pharmacological profile, with some derivatives acting as inhibitors of key enzymes involved in bacterial metabolism.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazol-5-amines | Pyrazole core | Antitubercular activity |
| Pyrazolo[3,4-b]quinoline | Fused heterocycle | Anticancer properties |
| 4-Aminoquinoline derivatives | Quinoline core | Antimalarial activity |
Mechanism of Action
The mechanism of action of 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This is particularly relevant in cancer cells, where uncontrolled kinase activity leads to tumor growth . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its electronic structure .
Comparison with Similar Compounds
Substituent Variations and Regioselectivity
Pyrazolo[1,5-a]pyrimidine derivatives are distinguished by substituent types and positions. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Br) at C7 or C3 enhance reactivity for cross-coupling (e.g., Suzuki-Miyaura reactions) .
- Alkyl groups (e.g., ethyl, isopropyl) improve lipophilicity, influencing pharmacokinetic profiles .
- Hydroxy or keto groups enable hydrogen bonding, critical for molecular recognition in biological systems .
Physicochemical Properties
Predicted or experimental data for analogs provide insights:
Notes:
- Ethyl/methyl groups reduce polarity compared to halogenated or hydroxy analogs.
- Bromine substituents increase molecular weight and density significantly .
Biological Activity
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that exhibits significant biological activity due to its unique structural characteristics. This compound features a fused pyrazole and pyrimidine ring system, with three nitrogen atoms contributing to its reactivity and potential pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 191.23 g/mol .
Chemical Structure and Properties
The structural arrangement of 7-ethyl and 3,6-dimethyl groups enhances its biological activity compared to other pyrazolo[1,5-a]pyrimidines. The presence of these substituents can influence the compound's interaction with biological targets, enhancing selectivity and pharmacokinetic properties .
Biological Activities
Research indicates that this compound possesses a variety of biological activities:
- Antitubercular Activity : This compound has shown promise as an antitubercular agent. Studies suggest that modifications to its structure can enhance its efficacy against Mycobacterium tuberculosis .
- Anticancer Properties : It has demonstrated antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 range of 2.6 – 34.9 μM against A549 (lung cancer), MDA-MB-231 (breast cancer), and DU-145 (prostate cancer) cell lines .
- Anti-inflammatory Effects : Preliminary investigations indicate potential anti-inflammatory properties, although further studies are needed to elucidate the mechanisms involved .
The biological activity of this compound is believed to be mediated through interactions with specific biological molecules. For example:
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies highlight that modifications to the core structure significantly alter the pharmacological profile of this compound. The substitution pattern at positions 2, 3, 5, 6, and 7 can lead to variations in biological activity and selectivity towards different targets .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrazol-5-amines | Pyrazole core | Antitubercular activity |
| Pyrazolo[3,4-b]quinolin | Fused heterocycle | Anticancer properties |
| 4-Aminoquinoline derivatives | Quinoline core | Antimalarial activity |
This table illustrates how variations in structure can lead to diverse biological activities across related compounds.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Evaluation : A study focused on the synthesis and evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines found that certain derivatives exhibited significant anticancer activity against multiple cell lines .
- Antitubercular Screening : Research on various pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness in inhibiting Mycobacterium tuberculosis growth in vitro .
Q & A
What are the standard synthetic routes for preparing 7-Ethyl-3,6-dimethyl-pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The compound is typically synthesized via cyclization of precursors such as substituted pyrazoles and carbonyl derivatives. For example, condensation of 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under reflux in ethanol, followed by cyclization under acidic or basic conditions, is a common approach. Reaction parameters like temperature (80–100°C), solvent polarity, and pH significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Basic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring fusion. Mass spectrometry (MS) validates the molecular weight, while elemental analysis ensures stoichiometric accuracy. For advanced purity assessment, High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystalline) provide atomic-level structural confirmation .
What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how does substitution at positions 3, 6, and 7 modulate these effects?
Basic Pharmacological Profile
Pyrazolo[1,5-a]pyrimidines exhibit kinase inhibition, antimicrobial, and anti-inflammatory activities. Substituents like ethyl and methyl groups at positions 3 and 6 enhance lipophilicity, improving membrane permeability. The 7-ethyl group may stabilize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
How can researchers optimize synthetic protocols to address low yields or byproduct formation?
Advanced Experimental Design
Yield optimization requires systematic screening of catalysts (e.g., p-toluenesulfonic acid for cyclization) and solvents (e.g., DMF for polar intermediates). Kinetic studies using HPLC or TLC can identify side reactions. For example, reducing reaction time or temperature minimizes decomposition of heat-sensitive intermediates .
How should discrepancies in reported biological activity data for similar derivatives be resolved?
Advanced Data Contradiction Analysis
Contradictions often arise from assay conditions (e.g., cell line variability) or structural nuances. For instance, replacing a methyl group with trifluoromethyl (as in ) alters electronic properties, affecting binding affinity. Researchers should cross-validate results using orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for efficacy) .
What strategies are used to establish structure-activity relationships (SAR) for this compound class?
Advanced SAR Development
SAR studies involve synthesizing analogs with systematic substituent variations (e.g., halogenation at position 3 or alkyl chain elongation at position 7). Computational docking (e.g., AutoDock Vina) paired with in vitro IC₅₀ measurements identifies critical binding motifs. For example, highlights that chlorophenyl groups enhance kinase selectivity .
What advanced analytical methods are recommended for studying degradation products or metabolites?
Advanced Analytical Chemistry
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies degradation pathways. Isotopic labeling (e.g., ¹⁴C at the ethyl group) tracks metabolic fate in vitro. For structural elucidation of unstable intermediates, cryogenic NMR or time-resolved spectroscopy is employed .
How can solubility challenges in biological assays be mitigated for this hydrophobic compound?
Advanced Formulation Strategies
Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Alternatively, derivatization with polar groups (e.g., carboxylates) improves bioavailability. Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability in buffer systems .
What in vitro and in vivo models are appropriate for preliminary toxicity profiling?
Advanced Toxicology
In vitro cytotoxicity screening using HepG2 or HEK293 cells assesses acute toxicity. For in vivo studies, zebrafish embryos (Danio rerio) provide rapid developmental toxicity data. Dose escalation in murine models (e.g., BALB/c mice) evaluates hepatotoxicity via ALT/AST levels .
How can computational modeling predict interactions with biological targets?
Advanced In-Silico Approaches
Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding stability. Pharmacophore mapping (e.g., Schrödinger Phase) identifies essential interaction sites. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd) .
What are the key stability considerations for long-term storage of this compound?
Advanced Stability Studies
Store lyophilized powder under inert gas (argon) at –20°C to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Amorphous formulations in trehalose improve thermal stability .
How can regioselectivity issues during functionalization be controlled?
Advanced Synthetic Chemistry
Directed ortho-metalation (DoM) using lithium bases or protecting groups (e.g., Boc) ensures selective substitution at position 7. For example, demonstrates silylformamidine-mediated functionalization to achieve >90% regioselectivity .
What purification techniques resolve closely eluting impurities in final products?
Advanced Chromatography
High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) separates enantiomers. For non-polar impurities, flash chromatography using gradient elution (hexane/EtOAc 10:1 to 1:1) enhances resolution .
How do structural analogs of this compound compare in terms of electronic and steric effects?
Advanced Comparative Analysis
Replace the 7-ethyl group with cyclopropyl () to study steric hindrance or with trifluoromethyl ( ) for electronic effects. Comparative DFT calculations (e.g., Gaussian 09) quantify charge distribution differences. Bioactivity shifts correlate with Hammett σ values of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
